Cas no 2014-76-8 ((1-aminopropan-2-yl)sulfanylbenzene)
(1-aminopropan-2-yl)sulfanylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(phenylsulfanyl)propan-1-amine
- (1-aminopropan-2-yl)sulfanyl]benzene
- (1-aminopropan-2-yl)sulfanylbenzene
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- MDL: MFCD16041529
- Inchi: 1S/C9H13NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
- InChI Key: GEWLMDUFZJLYOD-UHFFFAOYSA-N
- SMILES: C(N)C(SC1=CC=CC=C1)C
(1-aminopropan-2-yl)sulfanylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A636768-10mg |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636768-50mg |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A636768-100mg |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 100mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335195-50mg |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 95% | 50mg |
¥3499 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335195-100mg |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 95% | 100mg |
¥6067 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335195-250mg |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 95% | 250mg |
¥7490 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335195-500mg |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 95% | 500mg |
¥13759 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335195-1g |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 95% | 1g |
¥18867 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335195-2.5g |
[(1-aminopropan-2-yl)sulfanyl]benzene |
2014-76-8 | 95% | 2.5g |
¥32058 | 2023-04-15 | |
| Enamine | EN300-93040-0.05g |
2-(phenylsulfanyl)propan-1-amine |
2014-76-8 | 95.0% | 0.05g |
$162.0 | 2025-03-21 |
(1-aminopropan-2-yl)sulfanylbenzene Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (1-aminopropan-2-yl)sulfanylbenzene
(1-Aminopropan-2-yl)sulfanylbenzene: A Comprehensive Overview
(1-Aminopropan-2-yl)sulfanylbenzene, also known by its CAS number 2014-76-8, is a chemical compound that has garnered significant attention in recent years due to its unique properties and versatile applications. This compound is a derivative of benzene, with a sulfanyl group (-S-) attached to the benzene ring. The sulfanyl group is further substituted with a 1-aminopropan-2-yl group, which adds complexity and functionality to the molecule. The combination of these structural elements makes this compound highly interesting for researchers and industry professionals alike.
The molecular structure of (1-Aminopropan-2-yl)sulfanylbenzene plays a crucial role in its chemical behavior. The benzene ring provides aromatic stability, while the sulfanyl group introduces sulfur-based reactivity. The presence of the 1-aminopropan-2-yl group adds a tertiary amine functionality, which can participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding. This combination of features makes the compound suitable for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of (1-Aminopropan-2-yl)sulfanylbenzene in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules. For instance, the compound has been used as a building block for synthesizing novel antibiotics and anticancer agents. Its sulfur-containing structure allows for interactions with biological targets, such as enzymes or receptors, making it a promising candidate for therapeutic applications.
In addition to its pharmaceutical potential, (1-Aminopropan-2-yl)sulfanylbenzene has also found applications in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further expanded the scope of this compound's utility in creating high-performance materials.
The synthesis of (1-Aminopropan-2-yl)sulfanylbenzene involves multi-step chemical reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of a benzene derivative with an appropriate thiolate ion derived from the 1-amino-propanol precursor. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for various applications.
From an environmental perspective, there is growing interest in understanding the ecological impact of (1-Aminopropan-2-yl)sulfanylbenzene. Studies have been conducted to assess its biodegradability and toxicity levels under different environmental conditions. These studies are crucial for ensuring that the compound can be safely used and disposed of without causing harm to ecosystems.
In conclusion, (1-Aminopropan-2-yl)sulfanylbenzene is a versatile compound with a wide range of applications across multiple disciplines. Its unique molecular structure and functional groups make it an attractive candidate for both academic research and industrial development. As new research continues to uncover its potential, this compound is likely to play an increasingly important role in advancing scientific and technological frontiers.
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